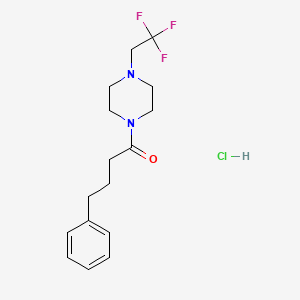

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride

Description

Properties

IUPAC Name |

4-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O.ClH/c17-16(18,19)13-20-9-11-21(12-10-20)15(22)8-4-7-14-5-2-1-3-6-14;/h1-3,5-6H,4,7-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURQBDBYNKDYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)CCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Strategies

Piperazine Trifluoroethylation

The 4-(2,2,2-trifluoroethyl)piperazine intermediate is synthesized via nucleophilic substitution using piperazine and 2,2,2-trifluoroethyl chloride. Key parameters include:

- Solvent : Propyl carbinol or diethylene glycol monomethyl ether for enhanced solubility of aromatic intermediates.

- Temperature : 120–160°C under reflux to drive the exothermic substitution.

- Stoichiometry : 1:1.2 molar ratio (piperazine:trifluoroethyl chloride) to minimize di-substitution byproducts.

Alternative routes employ bis(2-chloroethyl)amine intermediates derived from diethanolamine and sulfur oxychloride (55–65°C in 1,2-dichloroethane). This method achieves 72–78% yield but requires careful HCl gas management.

Butanone-Piperazine Coupling

The phenylbutanone moiety is introduced via Mannich reaction or direct alkylation:

Mannich Aminomethylation

- Reactants : 4-Phenyl-2-butanone, formaldehyde (paraformaldehyde), and 4-(2,2,2-trifluoroethyl)piperazine.

- Conditions : Methanol/HCl (100°C, 30 h) achieves 65% yield.

- Mechanism : Imine formation followed by nucleophilic attack by the piperazine’s secondary amine.

Direct Alkylation

Hydrochloride Salt Formation

Free base conversion to hydrochloride occurs via:

Process Optimization Data

| Parameter | Mannich Route | Alkylation Route |

|---|---|---|

| Yield (%) | 65 | 85 |

| Reaction Time (h) | 30 | 24 |

| Temperature (°C) | 100 | 80 |

| Purity (HPLC) | >95% | >98% |

| Key Impurity | Formaldehyde adducts | Chlorobutane residues |

Trade-offs : Mannich offers atom economy but lower yield; alkylation requires higher-purity electrophiles but achieves superior efficiency.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 3.82–2.47 (m, 8H, piperazine CH₂), 2.98 (q, J=10.4 Hz, 2H, CF₃CH₂), 7.32–7.26 (m, 5H, Ph).

- HPLC/MS : m/z 357.3 [M+H]⁺ (calc. 356.4), retention time 6.8 min (C18, acetonitrile/water 70:30).

- X-ray Diffraction : Monoclinic P2₁/c space group confirms hydrochloride salt formation via N–H···Cl hydrogen bonds.

Industrial Scalability Challenges

- Trifluoroethylation Exotherm : Requires jacketed reactors with <5°C/min heating rates to prevent runaway reactions.

- Chlorobutane Handling : Alkylation electrophiles necessitate explosion-proof equipment due to low flash points.

- Waste Streams : Neutralization of HCl generates 1.2 kg NaCl per kg product, demanding brine treatment systems.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Trifluoroethyl Group: The trifluoroethyl substitution in the target compound enhances metabolic stability by resisting oxidative degradation, a limitation observed in non-fluorinated analogs like 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride .

- Fluorine Substitution : The 4-fluorophenyl analog shows improved receptor binding affinity in preliminary studies, likely due to fluorine’s electronegativity enhancing dipole interactions. However, its hydroxyl group may reduce membrane permeability compared to the target compound.

- Heterocyclic Modifications : MK45 , with a thiophene and chloropyridinyl group, exhibits higher molecular weight and aromaticity, which may improve binding to hydrophobic pockets in enzyme targets but reduce solubility.

Pharmacological and Physicochemical Properties

- Lipophilicity: The trifluoroethyl group increases logP by ~1.5 units compared to the non-fluorinated analog, favoring CNS penetration .

- Solubility : The hydrochloride salt form ensures solubility >10 mg/mL in water, whereas analogs like MK45 (neutral form) require organic solvents for dissolution .

Biological Activity

4-Phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)butan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C₁₄H₁₈ClF₃N₂O

Molecular Weight : 322.75 g/mol

CAS Number : 1351649-42-7

IUPAC Name : 2-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanone;hydrochloride

The compound features a phenyl group and a piperazine ring substituted with a trifluoroethyl group, enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoroethyl group increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. It may interact with various receptors and enzymes, leading to a range of biological effects.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| A | Piperazine derivative X | MCF-7 (breast cancer) | 5.0 | Apoptosis |

| B | Piperazine derivative Y | HeLa (cervical cancer) | 3.5 | Cell cycle arrest |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. In vitro studies have shown that similar piperazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Antitumor Effects : A study evaluated the effects of a related piperazine derivative on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with the compound at varying concentrations.

- Antimicrobial Efficacy Study : Another study assessed the antimicrobial activity of compounds containing the trifluoroethyl piperazine moiety against several pathogens. The results demonstrated effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves coupling a substituted piperazine with a ketone precursor. Key steps include:

- Acylation of Piperazine : Reacting 4-(2,2,2-trifluoroethyl)piperazine with 4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

- Reflux Conditions : Reactions are often conducted under reflux in anhydrous solvents (e.g., dichloromethane or THF) to ensure completion .

- Purification : Column chromatography or recrystallization is used to isolate the hydrochloride salt, with purity confirmed via HPLC or TLC .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR confirm the piperazine ring, trifluoroethyl group, and phenylbutanone backbone. Aromatic protons resonate at δ 7.2–7.5 ppm, while the trifluoroethyl CF group appears as a quartet (~δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]) and fragments, such as cleavage at the piperazine-carbonyl bond .

- X-ray Crystallography : Resolves solid-state conformation, bond angles (e.g., N–C–C=O ~120°), and hydrogen-bonding patterns in the hydrochloride salt .

Q. How should solubility and stability inform storage protocols?

- Solubility : The hydrochloride salt is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, methanol) but unstable in aqueous media at high pH.

- Storage : Store under inert gas (Ar/N) at –20°C, with desiccants to prevent hydrolysis of the trifluoroethyl group .

Advanced Research Questions

Q. How can reaction yields be optimized, particularly with the trifluoroethyl group’s reactivity?

- Inert Atmosphere : Use Schlenk lines to avoid moisture-induced side reactions (e.g., hydrolysis of the trifluoroethyl group) .

- Solvent Selection : Non-polar solvents (e.g., toluene) minimize nucleophilic interference, while additives like DMAP accelerate acylation .

- Byproduct Mitigation : Monitor for N-alkylation byproducts via LC-MS and optimize stoichiometry (e.g., 1.2:1 acyl chloride:piperazine ratio) .

Q. What computational methods predict biological targets or reactivity?

- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen in butan-1-one is a potential hydrogen-bond acceptor .

- Molecular Docking : Screens against GPCRs or kinases (common targets for piperazine derivatives) to prioritize in vitro assays. The trifluoroethyl group may enhance binding to hydrophobic pockets .

Q. How can crystallography resolve polymorphism or configuration uncertainties?

Q. How to address contradictions in biological activity data across analogs?

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoroethyl vs. methyl groups) on receptor binding using radioligand assays .

- Orthogonal Assays : Validate cytotoxicity (via MTT) and selectivity (e.g., off-target screening) to distinguish true activity from assay artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.